Hydrogen hexachloroplatinate(IV) hexahydrate

Übersicht

Beschreibung

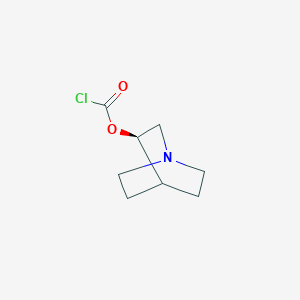

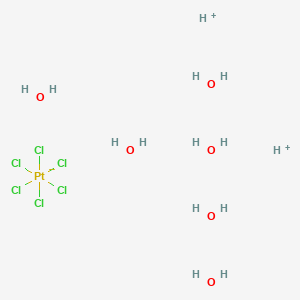

Hydrogen hexachloroplatinate(IV) hexahydrate, also known as Chloroplatinic Acid Hexahydrate or Hexachloroplatinic Acid Hexahydrate, is a compound with the molecular formula H2PtCl6·6H2O and a molecular weight of 517.90 . It appears as a light red to yellow to red powder or lump .

Synthesis Analysis

The synthesis of Hydrogen hexachloroplatininate(IV) hexahydrate involves the use of ammonium chloride. The compound is used for the purification of platinum by treating it with ammonium chloride. The heating of ammonium hexachloroplatinate with hydrogen yields elemental platinum .Molecular Structure Analysis

The molecular structure of Hydrogen hexachloroplatinate(IV) hexahydrate is represented by the linear formula H2PtCl6·6H2O .Chemical Reactions Analysis

Hydrogen hexachloroplatinate(IV) hexahydrate is used for the determination of potassium . It is also used for the purification of platinum by treating it with ammonium chloride followed by heating of ammonium hexachloroplatinate with hydrogen to yield elemental platinum .Physical And Chemical Properties Analysis

Hydrogen hexachloroplatinate(IV) hexahydrate is a solid at 20 degrees Celsius . It is hygroscopic, meaning it readily absorbs moisture from the environment . It has a melting point of 60 degrees Celsius (dec.) . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Catalysis

Dihydrogen hexachloroplatinate(IV) hexahydrate is used in various catalytic processes . It is a precursor for the preparation of other platinum catalysts .

Electroplating

This compound is used in electroplating, a process that uses an electric current to reduce dissolved metal cations so that they form a thin coherent metal coating on an electrode .

Photography

In photography, Dihydrogen hexachloroplatinate(IV) hexahydrate is used in the platinum printing process . Platinum prints are known for their beauty, archival stability, and unique, one-of-a-kind print method.

Platinum Mirrors

This compound is used in the production of platinum mirrors . Platinum mirrors are used in various applications where high reflectivity and durability are required.

Etching of Zinc

Dihydrogen hexachloroplatinate(IV) hexahydrate is used in the printing industry for etching of zinc . Etching is a process used in microfabrication to chemically remove layers from the surface of a wafer during manufacturing.

Coloring Glass and Porcelain

This compound is used to produce fine color in glass and porcelain . The addition of platinum compounds gives a unique color and can enhance the aesthetic appeal of the final product.

Indelible Ink

Dihydrogen hexachloroplatinate(IV) hexahydrate is used in the production of indelible ink . Indelible ink is a type of ink that cannot be erased or washed out.

Microscopy

In microscopy, this compound is used for staining and other purposes . It helps to enhance the contrast or colorize certain structures or areas for easier observation.

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that the compound is used for the purification of platinum . This process involves treating platinum with ammonium chloride, followed by heating of ammonium hexachloroplatinate with hydrogen, which yields elemental platinum .

Biochemical Pathways

It is known that the compound plays a role in the purification of platinum .

Pharmacokinetics

It is known that the compound is soluble in water, ethanol, ether, ethyl acetate, and acetone .

Result of Action

It is known that the compound is used in the purification of platinum .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dihydrogen hexachloroplatinate hexahydrate. The compound is hygroscopic, meaning it absorbs moisture from the environment . Therefore, it should be stored under inert gas in a cool, dry place . It is also light-sensitive , indicating that it should be stored away from direct sunlight .

Eigenschaften

IUPAC Name |

hexachloroplatinum(2-);hydron;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJUVEPNGATXOD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].O.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H14O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858861 | |

| Record name | Platinic chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-yellow solid; Highly deliquescent; Soluble in water; [Merck Index] Brown odorless lumps; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Platinic chloride hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Platinic chloride hexahydrate | |

CAS RN |

18497-13-7 | |

| Record name | Platinic chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018497137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinic chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroplatinic acid hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide](/img/structure/B107361.png)